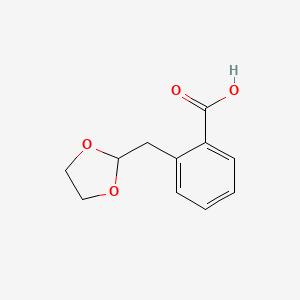

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid

CAS No.: 898767-07-2

Cat. No.: VC2484930

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898767-07-2 |

|---|---|

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| IUPAC Name | 2-(1,3-dioxolan-2-ylmethyl)benzoic acid |

| Standard InChI | InChI=1S/C11H12O4/c12-11(13)9-4-2-1-3-8(9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13) |

| Standard InChI Key | IIGRZABTBRLTRK-UHFFFAOYSA-N |

| SMILES | C1COC(O1)CC2=CC=CC=C2C(=O)O |

| Canonical SMILES | C1COC(O1)CC2=CC=CC=C2C(=O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid is characterized by its distinct structural features. The compound has a molecular formula of C11H12O4, similar to its para-substituted isomer, with a molecular weight of approximately 208.21 g/mol. The structure consists of a benzoic acid core with a dioxolane ring connected to the aromatic ring at the ortho position through a methylene bridge. This spatial arrangement creates a unique three-dimensional configuration that influences its chemical behavior and interactions with biological targets.

Physical and Chemical Properties

The physical properties of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid are expected to be comparable to those of its structural isomers. It likely appears as a crystalline solid under standard conditions, with solubility characteristics typical of aromatic carboxylic acids. The compound possesses moderate solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide, with limited solubility in water due to its aromatic nature and the hydrophobic dioxolane ring.

The chemical properties are defined by the functional groups present: the carboxylic acid moiety and the dioxolane ring. The carboxylic acid group can undergo typical acid-base reactions, esterification, and amidation, while the dioxolane ring serves as a protected form of a carbonyl group that can be hydrolyzed under acidic conditions to regenerate the aldehyde functionality.

Synthesis Methods

Synthetic Routes

The synthesis of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid likely follows similar pathways to those used for structurally related compounds. Based on known methods for synthesizing dioxolane-containing compounds, several potential synthetic routes can be proposed:

-

Starting from 2-formylbenzoic acid (phthalaldehyde acid), the aldehyde group can be protected by reaction with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

-

Alternatively, 2-(bromomethyl)benzoic acid could undergo substitution with a preformed dioxolane anion to introduce the dioxolane group.

-

A third route might involve oxidation of 2-(1,3-dioxolan-2-ylmethyl)benzaldehyde to the corresponding benzoic acid using appropriate oxidizing agents.

Reaction Conditions

The formation of the dioxolane ring typically requires acidic catalysis, with p-toluenesulfonic acid or similar catalysts often employed. The reaction with ethylene glycol usually occurs under reflux conditions, often with the azeotropic removal of water to drive the equilibrium toward product formation. Dean-Stark apparatus is frequently used for this purpose, with toluene or benzene serving as the azeotroping solvent.

For industrial-scale production, continuous flow processes might be preferred to batch reactions, allowing for better control of reaction parameters and improved yield. Advanced purification techniques such as recrystallization and chromatography would likely be employed to obtain the compound in high purity.

Chemical Reactivity

Types of Reactions

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid can participate in various chemical transformations through its reactive functional groups:

-

Carboxylic Acid Reactions: The compound can undergo typical carboxylic acid reactions, including:

-

Formation of acid derivatives such as esters, amides, and acid chlorides

-

Salt formation with bases

-

Decarboxylation under appropriate conditions

-

-

Dioxolane Ring Reactions: The dioxolane moiety, functioning as a protected aldehyde, can be:

-

Hydrolyzed under acidic conditions to regenerate the aldehyde

-

Stable under basic conditions, allowing selective reactions at the carboxylic acid site

-

-

Aromatic Ring Reactions: The benzene ring can participate in:

-

Electrophilic aromatic substitution reactions, though these may be hindered by the presence of the ortho substituents

-

Reduction to cyclohexane derivatives under forcing conditions

-

Common Reagents and Conditions

The reactivity of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid with various reagents is expected to follow patterns similar to those of related compounds:

| Reaction Type | Reagents | Conditions | Expected Products |

|---|---|---|---|

| Esterification | Alcohols, H₂SO₄ | Reflux, 60-80°C | Corresponding esters |

| Amidation | Amines, coupling agents (DCC, EDC) | Room temperature, DCM | Corresponding amides |

| Dioxolane Hydrolysis | Aqueous HCl or H₂SO₄ | Mild heating, aqueous solution | 2-Formylmethylbenzoic acid |

| Oxidation | KMnO₄, CrO₃ | Acidic medium, controlled temperature | Oxidized derivatives |

| Reduction (COOH) | LiAlH₄, NaBH₄ | Anhydrous conditions, 0°C to rt | Hydroxymethyl derivative |

These reactions illustrate the versatility of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid as a synthetic intermediate, allowing for selective functional group transformations.

Biological Activity

Antimicrobial Properties

Compounds containing dioxolane structures have demonstrated significant antimicrobial activities in previous studies. Based on research on structurally similar molecules, 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid may exhibit antimicrobial properties against various bacterial and fungal pathogens.

Dioxolane derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds have exhibited minimum inhibitory concentration (MIC) values ranging from 625 to 1250 μg/mL against Staphylococcus aureus and effective activity against Enterococcus faecalis with MIC values as low as 625 μg/mL. The ortho-substitution pattern in 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid might further enhance these properties through altered molecular interactions with bacterial targets.

Antifungal Activity

The antifungal potential of dioxolane-containing compounds has been documented in research literature. For example, dioxolane derivatives have demonstrated activity against Candida albicans, with some compounds achieving MIC values as low as 156.25 μg/mL. The following table summarizes potential antimicrobial activity based on studies of structurally similar compounds:

| Activity Type | Target Organism | Potential MIC Range (μg/mL) |

|---|---|---|

| Antibacterial | S. aureus | 625-1250 |

| Antibacterial | E. faecalis | 625-1250 |

| Antibacterial | P. aeruginosa | 625-1250 |

| Antifungal | C. albicans | 156.25-625 |

The presence of both the carboxylic acid group and the dioxolane ring in 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid may create unique interactions with microbial targets, potentially resulting in enhanced antimicrobial efficacy compared to either functional group alone.

Research Applications

Applications in Organic Synthesis

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid serves as a valuable building block in organic synthesis due to its bifunctional nature:

-

Scaffold for Complex Molecules: The compound can serve as a starting material for the synthesis of more complex structures, including heterocycles, by utilizing both the carboxylic acid and protected aldehyde functionalities.

-

Directed Metalation: The ortho relationship between the dioxolane and carboxylic acid groups may facilitate directed metalation reactions, allowing for selective functionalization of the aromatic ring.

-

Asymmetric Synthesis: When combined with chiral catalysts or auxiliaries, the compound could potentially be used in asymmetric transformations to create stereochemically defined products.

-

Protection Strategy: The dioxolane group acts as a protecting group for an aldehyde, allowing selective transformations at the carboxylic acid position without affecting the masked aldehyde.

Applications in Medicinal Chemistry

In medicinal chemistry, 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid offers several potential applications:

-

Prodrug Design: The carboxylic acid functionality can be modified to create prodrugs with improved pharmacokinetic properties, while the dioxolane group provides additional opportunities for metabolic activation.

-

Antimicrobial Development: Based on the documented antimicrobial properties of related compounds, this molecule could serve as a lead compound for developing new antimicrobial agents.

-

Structure-Activity Relationship Studies: The unique ortho-substitution pattern allows for investigation of how positional isomerism affects biological activity compared to meta- and para-substituted analogs.

-

Drug Delivery Systems: The compound could be incorporated into polymeric drug delivery systems, utilizing the carboxylic acid group for covalent attachment while maintaining the dioxolane functionality for additional modifications.

| Application Area | Utilization of Functional Groups | Potential Benefit |

|---|---|---|

| Prodrug Design | Carboxylic acid modification | Improved pharmacokinetics |

| Antimicrobial Agents | Whole molecule structure | Novel antimicrobial scaffolds |

| SAR Studies | Ortho-substitution pattern | Understanding positional effects |

| Drug Delivery | Carboxylic acid for conjugation | Targeted drug delivery |

Comparison with Similar Compounds

Structural Isomers

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid differs from its positional isomers primarily in the location of the dioxolane-methylene substituent relative to the carboxylic acid group:

-

4-(1,3-Dioxolan-2-ylmethyl)benzoic acid: In this para-substituted isomer, the distance between the functional groups is maximized, resulting in minimal electronic and steric interactions between them.

-

3-(1,3-Dioxolan-2-ylmethyl)benzoic acid: The meta-substituted isomer represents an intermediate case, with moderate electronic and steric effects between the functional groups.

-

2-(1,3-Dioxolan-2-ylmethyl)benzoic acid: The ortho-substitution creates the potential for intramolecular hydrogen bonding between the carboxylic acid and the dioxolane oxygen atoms, which may affect both its physical properties and reactivity.

| Compound | Functional Group Variation | Expected Difference in Properties |

|---|---|---|

| 2-(1,3-Dioxolan-2-ylmethyl)benzaldehyde | Aldehyde instead of carboxylic acid | Lower water solubility, different reactivity profile |

| 2-(1,3-Dioxolan-2-ylmethyl)benzyl alcohol | Hydroxymethyl instead of carboxylic acid | Higher water solubility, different hydrogen bonding pattern |

| 2-(1,3-Dioxolan-2-ylmethyl)aniline | Amino group instead of carboxylic acid | Basic rather than acidic, different biological targets |

| 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene | Chloro instead of carboxylic acid | Lower water solubility, potential for substitution reactions |

The unique combination of the carboxylic acid and ortho-dioxolane-methyl groups in 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid would be expected to confer distinct chemical and biological properties compared to these structural variations.

Mechanism of Action

Proposed Biological Mechanisms

The biological activity of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid likely stems from specific interactions with molecular targets. Based on studies of structurally similar compounds, several mechanisms can be proposed:

-

Enzyme Inhibition: The carboxylic acid group may interact with catalytic residues in bacterial enzymes, disrupting essential metabolic processes. The dioxolane ring could enhance binding through additional hydrogen bonding and hydrophobic interactions.

-

Membrane Disruption: The amphiphilic nature of the molecule, with its hydrophilic carboxylic acid group and more hydrophobic dioxolane and aromatic portions, might enable interaction with microbial cell membranes, potentially disrupting membrane integrity.

-

Interference with Metabolic Pathways: The compound might act as a competitive inhibitor for enzymes involved in bacterial or fungal metabolism, with the ortho arrangement of functional groups providing a specific three-dimensional structure for target recognition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume